molecular formula C19H19N3O2 B2889418 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea CAS No. 2034537-86-3

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea

Cat. No.: B2889418
CAS No.: 2034537-86-3
M. Wt: 321.38
InChI Key: MFVGQZVDYUKRST-UHFFFAOYSA-N
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Description

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is an organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.

Mode of Action

The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction results in the hydroxylation of certain substances, including anti-cancer drugs like cyclophosphamide and ifosphamide .

Biochemical Pathways

The compound’s interaction with Cytochrome P450 2A6 affects the metabolic pathways of certain substances. For instance, it can activate the metabolic pathway of aflatoxin B1 , a potent carcinogen produced by certain molds. The compound’s action can lead to the detoxification of aflatoxin B1, reducing its carcinogenic effects.

Result of Action

The compound’s action results in the hydroxylation of certain substances, including anti-cancer drugs and aflatoxin B1 . This can lead to the detoxification of these substances, reducing their harmful effects. In the case of anti-cancer drugs, this action can enhance their therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Urea derivatives with various substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenethylurea is unique due to its combination of furan, pyridine, and urea functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(21-9-8-15-5-2-1-3-6-15)22-13-16-11-17(14-20-12-16)18-7-4-10-24-18/h1-7,10-12,14H,8-9,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVGQZVDYUKRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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